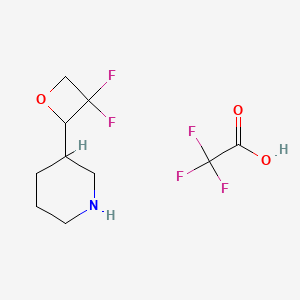
3-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorooxetan-2-yl)piperidine; trifluoroacetic acid is a compound that combines a piperidine ring with a difluorooxetane moiety, stabilized by trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as [3+3] cycloaddition methods, which are vital for the synthesis of piperidine derivatives . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection of amine groups , and various organoboron reagents for Suzuki–Miyaura coupling reactions . The conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using trifluoroacetic acid can yield deprotected amines, while Suzuki–Miyaura coupling can form new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
3-(3,3-Difluorooxetan-2-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. For example, in peptide synthesis, trifluoroacetic acid is used to remove protecting groups from amines, facilitating the formation of peptide bonds . The molecular pathways involved include protonation and decarboxylation reactions, which lead to the formation of the desired products.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Used in similar applications and has enhanced selectivity for certain biological targets.
Pyrrolidine derivatives: Used in drug discovery and have similar structural features.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)piperidine is unique due to the presence of both the difluorooxetane and piperidine moieties, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H14F5NO3 |
|---|---|
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
3-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-2-1-3-11-4-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
Clave InChI |
NGMCZKSMCFWRLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



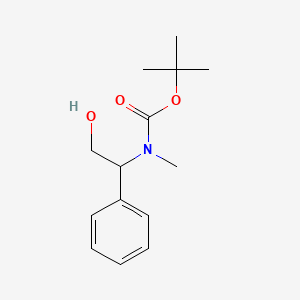


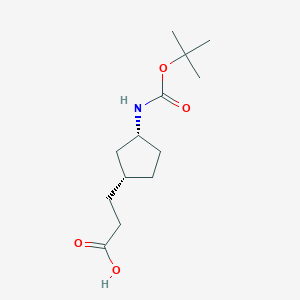
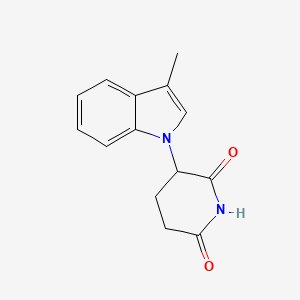
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
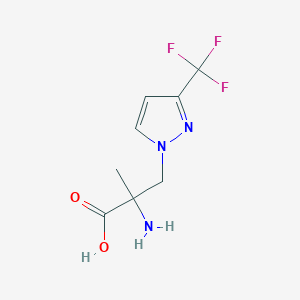
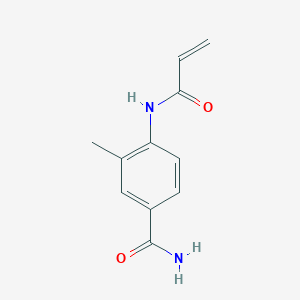
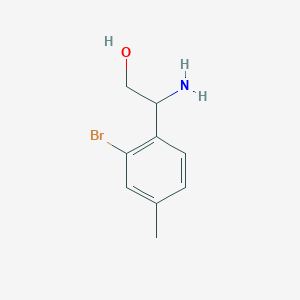

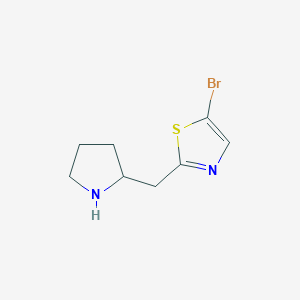
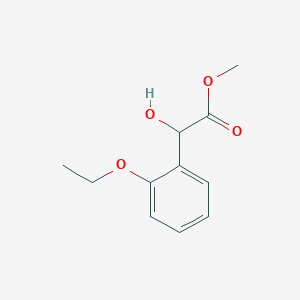
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
